2,4,6-Trifluorobenzotrifluoride
Overview
Description
2,4,6-Trifluorobenzotrifluoride is a chemical compound with the molecular formula C7H2F6. It is also known by its IUPAC name, 1,3,5-trifluoro-2-(trifluoromethyl)benzene. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a trifluoromethyl group. It is a colorless to slightly yellow liquid with a molecular weight of 200.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trifluorobenzotrifluoride typically involves the fluorination of 2,4,6-trifluorotoluene. This process can be carried out using fluorinating agents such as hydrogen fluoride or potassium fluoride. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the fluorination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atoms. These reactions typically require a catalyst and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the benzene ring .
Scientific Research Applications
2,4,6-Trifluorobenzotrifluoride finds applications in several scientific research fields, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and fluorine atoms enhance the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 2,4,6-Trifluorotoluene
- 1,3,5-Trifluorobenzene
- 2,4,6-Trifluorophenol
Comparison: 2,4,6-Trifluorobenzotrifluoride is unique due to the presence of both trifluoromethyl and trifluorobenzene groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
1,3,5-trifluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXFVDJRSZIPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370091 | |
Record name | 2,4,6-Trifluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122030-04-0 | |
Record name | 1,3,5-Trifluoro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122030-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122030-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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